molecular formula C15H24O2 B1196797 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol CAS No. 88-26-6

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No. B1196797
CAS RN: 88-26-6
M. Wt: 236.35 g/mol
InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approach : The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol involves multiple steps. For instance, 3,5-Di-tert-butyl-4-hydroxybenzoic acid was synthesized in a 63.7% overall yield through the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, forming 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which then underwent oxidation by Jones reagent (Lai Yi, 2003).
  • Alternative Synthesis : A short synthesis route was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% for the entire four-step process starting from 2-tert-butyl-p-cresol (M. Inagaki, S. Matsumoto, T. Tsuri, 2003).

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : 3,5-Di-tert-butyl-4-hydroxybenzyl acetate, a derivative, forms infinite chains in crystals via hydrogen bonds, with interchain bonding provided by CH-π interactions. This property is significant in understanding the molecular and crystal structures of related compounds (Bukharov et al., 2001).

  • Metabolism in Biological Systems : In rats, the major metabolites of a related compound, BHT, include 3,5-di-tert-butyl-4-hydroxybenzoic acid and S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine, indicating its metabolic pathways and possible implications for human health (Daniel et al., 1968).

  • Polymerization Behavior : Its polymerization behavior was studied, showing decreased reactivity in certain antioxidants, which is important for the development of polymer materials (Munteanu et al., 1985).

  • Application in Polypropylene : Derivatives of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol have been used to graft onto polypropylene, improving its properties as a material (Kim & Lee, 2003).

  • Antioxidant Properties : Its transformation during reactions with tert-butylperoxyls was studied, shedding light on its antioxidative properties and potential applications in polyolefins (Lerchová & Pospíšil, 1974).

  • Pharmaceutical Implications : The hydrolysis of BHT-quinone methide, an oxidation product of BHT, in aqueous solutions has implications for drug formulations and stability, showing the reactivity of this compound in pharmaceutical contexts (Willcockson et al., 2013).

  • Organophosphorus Compounds Synthesis : It has been used in the synthesis of cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates, indicating its utility in creating novel chemical compounds (Mukmeneva et al., 1990).

properties

IUPAC Name

2,6-ditert-butyl-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURKXXMYARGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020211
Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
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Molecular Weight

236.35 g/mol
Source PubChem
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Physical Description

Solid
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
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Product Name

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

CAS RN

88-26-6
Record name 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
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Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
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Record name 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
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Record name Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
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Record name 3,5-di-tert-butyl-4-hydroxybenzyl alcohol
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Record name BUTYLATED HYDROXYMETHYLPHENOL
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Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source Human Metabolome Database (HMDB)
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Melting Point

141 °C
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
DH Kim, FA Kummerow - Journal of the American Oil Chemists' …, 1962 - Wiley Online Library
Various electron donating groups such as alkoxyl, alkylthio, and alkylamino groups were used to replace a hydrogen atom of the para‐methyl group of 2,6‐di‐tert‐butyl‐4‐methylphenol…
Number of citations: 10 aocs.onlinelibrary.wiley.com
JC Dacre - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
The compound known commercially as butylated hydroxytoluene (3: 5-di-tert.-butyl-4-hydroxytoluene) is an antioxidant developed initially for use with petrol, petroleum products and …
Number of citations: 76 www.ncbi.nlm.nih.gov
PA Odorisio, SD Pastor, JD Spivack - Phosphorus and sulfur and …, 1984 - Taylor & Francis
The reaction of 2,4,8,10-tetra-t-butyl-6-chloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin (5) or 2,4,8,10-tetra-t-butyl-6-chloro-dibenzo[d,f][1,3,2]dioxaphosphepin (10) with 3,5-di-t-butyl-4-…
Number of citations: 11 www.tandfonline.com
XP Wang, FH Yao, J Chen - Journal of Applied Polymer …, 2023 - Wiley Online Library
In this study, a reactive hindered phenol antioxidant, 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester (DBHMIE), was synthesized and used to improve the antioxidant …
Number of citations: 0 onlinelibrary.wiley.com
DW Chasar, JC Westfahl - The Journal of Organic Chemistry, 1977 - ACS Publications
Thallium (III) Nitrate Treatment of (±)-2-Methylenenor-bornane. Thallium (III) nitrate11 (2.67 g, 6 mmol) in methanol (20 mL) was added to (±)-2-methylenenorbornane [650 mg, 6 mmol, …
Number of citations: 7 pubs.acs.org
RK Singh, A Kukrety, OP Sharma, S Baranwal… - Journal of Industrial and …, 2016 - Elsevier
A novel phenolic-ester denoted as Bz–4–tBz was synthesized by esterification reaction between the 1,2,4,5-benzenetetracarboxylic acid and 3,5-di-tert-butyl-4-hydroxybenyl alcohol in …
Number of citations: 25 www.sciencedirect.com
JW Daniel, JC Gage, DI Jones - Biochemical Journal, 1968 - portlandpress.com
1. The major metabolites of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in the rat are 3,5-di-tert.-butyl-4-hydroxybenzoic acid (BHT-acid), both free (9% of the dose) and as a glucuronide (…
Number of citations: 91 portlandpress.com
TH Kim, NG Lee - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
Monomeric antioxidant 1 was prepared by the reaction of 3, 5-di-tert-butyl-4-hydroxybenzyl alcohol with N-[4-(chlorocarbonyl) phenyl] maleimide in the presence of imidazole. …
Number of citations: 27 koreascience.kr
H Inui, S Akutsu, K Itoh, M Matsuo, J Miyamoto - Chemosphere, 1979 - Elsevier
Materials and Method~:[Phenyl-14C]-2, 6-di-tert-butyl-4-methylphenol(14C-phenyl-BHT; 3.03 mCi/m mo! e; radiochemical purity> 99%), 2, 6-di-tert-butyl-4-hydroxy-4-methyl 2, 5-…
Number of citations: 8 www.sciencedirect.com

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